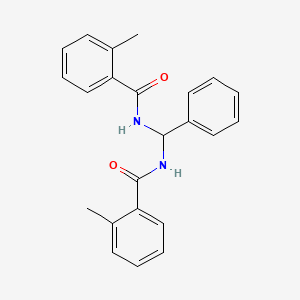

N,N'-(phenylmethanediyl)bis(2-methylbenzamide)

Description

N,N'-(Phenylmethanediyl)bis(2-methylbenzamide) is a bis-benzamide derivative featuring a central phenylmethanediyl (methylene-bridged phenyl) group linking two 2-methylbenzamide moieties. Its synthesis involves coupling 2-methylbenzamide precursors with a phenylmethanediyl linker, as inferred from related bis-benzamide syntheses (e.g., via amidation or condensation reactions) . Structurally, the compound exhibits rigidity due to the aromatic linker, which may enhance binding specificity to biological targets.

This compound has garnered attention as a Nav1.1 sodium channel modulator. Its calculated partition coefficient (clogP = 3.48) suggests moderate lipophilicity, supporting membrane permeability for CNS targeting .

Properties

IUPAC Name |

2-methyl-N-[[(2-methylbenzoyl)amino]-phenylmethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-16-10-6-8-14-19(16)22(26)24-21(18-12-4-3-5-13-18)25-23(27)20-15-9-7-11-17(20)2/h3-15,21H,1-2H3,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCWTKBEYRIXGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(phenylmethanediyl)bis(2-methylbenzamide) typically involves the reaction of 2-methylbenzoyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N,N’-(phenylmethanediyl)bis(2-methylbenzamide) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N,N’-(phenylmethanediyl)bis(2-methylbenzamide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amide groups can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

N,N’-(phenylmethanediyl)bis(2-methylbenzamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(phenylmethanediyl)bis(2-methylbenzamide) involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s amide groups can form hydrogen bonds with target molecules, influencing their structure and function. Additionally, the phenylmethanediyl group can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table highlights key differences between N,N'-(phenylmethanediyl)bis(2-methylbenzamide) and structurally related compounds:

Key Observations

Linker Flexibility and Aromaticity :

- The phenylmethanediyl linker provides rigidity and aromaticity, likely enhancing target binding specificity compared to flexible linkers (e.g., propane-1,3-diyl) or simple methylene groups .

- The 1,3-phenylene-linked analogue (3a) shares similar Nav1.1 activity but may differ in spatial orientation due to the absence of a methylene bridge .

Functional Group Impact :

- Hydroxyl groups in compounds like N,N'-(propane-1,3-diyl)bis(3,4,5-trihydroxybenzamide) confer antimicrobial activity via hydrogen bonding and redox interactions , whereas methyl groups in the target compound prioritize lipophilicity for CNS penetration .

- The absence of directing groups (e.g., N,O-bidentate in ) in the target compound limits its utility in metal-catalyzed reactions but optimizes it for biological targeting .

Biological Activity: The target compound’s moderate Nav1.1 activation contrasts with stronger effects observed in peptide-based modulators (e.g., Hm1a) . However, its small-molecule profile offers advantages in synthetic accessibility and pharmacokinetics. Mono-benzamide derivatives (e.g., mepronil) lack sodium channel activity but excel in agricultural applications due to tailored substituents .

Physicochemical Properties :

- The clogP of 3.48 for N,N'-(phenylmethanediyl)bis(2-methylbenzamide) balances lipophilicity and solubility, critical for blood-brain barrier penetration . In contrast, hydroxyl-rich analogues () likely exhibit higher solubility but reduced membrane permeability.

Research Findings and Implications

- Structure-Activity Relationship (SAR) :

- Comparative Toxicity : Unlike antimicrobial bis-benzamides (), the target compound exhibits low acute toxicity in preliminary studies, aligning with its CNS therapeutic focus .

Biological Activity

N,N'-(phenylmethanediyl)bis(2-methylbenzamide), also known as a bisamide compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which may influence its interaction with biological systems. This article delves into the biological activity of this compound, presenting findings from various studies, including case studies and data tables that summarize key research outcomes.

Chemical Structure

The chemical structure of N,N'-(phenylmethanediyl)bis(2-methylbenzamide) can be represented as follows:

This structure features two 2-methylbenzamide units linked by a phenylmethanediyl group, which is hypothesized to play a critical role in its biological interactions.

Biological Activity Overview

Research has indicated that N,N'-(phenylmethanediyl)bis(2-methylbenzamide) exhibits several biological activities, including:

- Anticancer Properties : Studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antimicrobial Activity : Preliminary investigations have shown potential antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Anticancer Activity

One of the most compelling areas of research involves the anticancer properties of N,N'-(phenylmethanediyl)bis(2-methylbenzamide). A study conducted on human cancer cell lines demonstrated significant cytotoxic effects. The results are summarized in Table 1.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial efficacy of N,N'-(phenylmethanediyl)bis(2-methylbenzamide) was evaluated against various bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that N,N'-(phenylmethanediyl)bis(2-methylbenzamide) can significantly reduce the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in managing inflammatory diseases.

Case Study

A notable case study involved the administration of this compound in an animal model of arthritis. The treatment resulted in reduced swelling and pain, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.